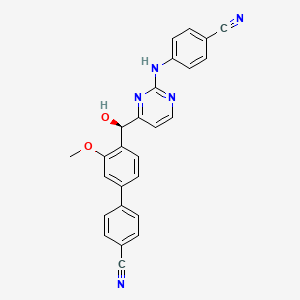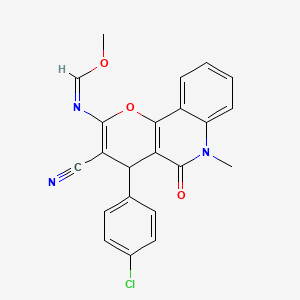
Zofenoprilat-NES-d5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Zofenoprilat-NES-d5 is a deuterium-labeled version of Zofenoprilat-NES. Deuterium labeling involves the substitution of hydrogen atoms with deuterium, a stable isotope of hydrogen. This compound is primarily used in scientific research as a tracer for quantitation during the drug development process . Deuteration can affect the pharmacokinetic and metabolic profiles of drugs, making this compound a valuable tool in pharmaceutical research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Zofenoprilat-NES-d5 involves the incorporation of deuterium into the Zofenoprilat-NES molecule. This process typically includes the following steps:
Deuterium Exchange Reaction: Hydrogen atoms in the Zofenoprilat-NES molecule are replaced with deuterium atoms using deuterated reagents.
Purification: The deuterated compound is purified using techniques such as liquid chromatography to ensure high purity and yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of Zofenoprilat-NES are subjected to deuterium exchange reactions.
Purification and Quality Control: The product is purified and subjected to rigorous quality control measures to ensure consistency and purity.
Análisis De Reacciones Químicas
Types of Reactions
Zofenoprilat-NES-d5 undergoes various chemical reactions, including:
Oxidation: The thiol group in the molecule can be oxidized to form disulfides.
Reduction: The disulfide bonds can be reduced back to thiol groups using reducing agents like dithiothreitol.
Substitution: The molecule can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol or other reducing agents.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products
Oxidation: Formation of disulfides.
Reduction: Regeneration of thiol groups.
Substitution: Formation of substituted derivatives of this compound.
Aplicaciones Científicas De Investigación
Zofenoprilat-NES-d5 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in the study of reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to understand the behavior of drugs in biological systems.
Medicine: Utilized in pharmacokinetic studies to evaluate drug absorption, distribution, metabolism, and excretion.
Industry: Applied in the development and quality control of pharmaceuticals
Mecanismo De Acción
Zofenoprilat-NES-d5 exerts its effects by inhibiting the angiotensin-converting enzyme (ACE). This inhibition leads to a decrease in the production of angiotensin II, a potent vasoconstrictor, resulting in vasodilation and reduced blood pressure . The molecular targets involved include the ACE enzyme and pathways related to the renin-angiotensin system .
Comparación Con Compuestos Similares
Similar Compounds
Zofenoprilat: The non-deuterated version of Zofenoprilat-NES-d5.
Enalaprilat: Another ACE inhibitor with similar pharmacological properties.
Lisinopril: A widely used ACE inhibitor with a similar mechanism of action.
Uniqueness
This compound is unique due to its deuterium labeling, which provides distinct advantages in pharmacokinetic and metabolic studies. The presence of deuterium can lead to differences in the rate of drug metabolism and clearance, making it a valuable tool for detailed pharmacological investigations .
Propiedades
Fórmula molecular |
C21H26N2O5S2 |
|---|---|
Peso molecular |
455.6 g/mol |
Nombre IUPAC |
(2S,4S)-1-[(2S)-3-[2,5-dioxo-1-(1,1,2,2,2-pentadeuterioethyl)pyrrolidin-3-yl]sulfanyl-2-methylpropanoyl]-4-phenylsulfanylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C21H26N2O5S2/c1-3-22-18(24)10-17(20(22)26)29-12-13(2)19(25)23-11-15(9-16(23)21(27)28)30-14-7-5-4-6-8-14/h4-8,13,15-17H,3,9-12H2,1-2H3,(H,27,28)/t13-,15+,16+,17?/m1/s1/i1D3,3D2 |
Clave InChI |
LBNKOWANPJZWMF-GZEGBONWSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C([2H])([2H])N1C(=O)CC(C1=O)SC[C@@H](C)C(=O)N2C[C@H](C[C@H]2C(=O)O)SC3=CC=CC=C3 |
SMILES canónico |
CCN1C(=O)CC(C1=O)SCC(C)C(=O)N2CC(CC2C(=O)O)SC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


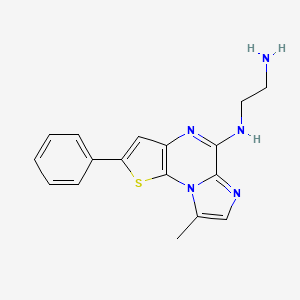
![(E)-but-2-enedioic acid;[4-(3-methyl-3-phenylbutyl)piperazin-1-yl]-[2-(2,4,5,6-tetradeuteriopyridin-3-yl)-1,3-thiazolidin-4-yl]methanone](/img/structure/B12415706.png)

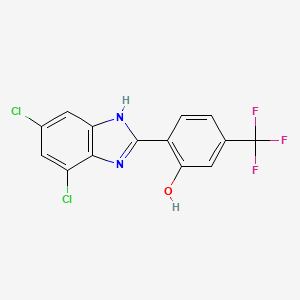

![(19S)-7-(3-aminopropoxy)-10,19-diethyl-19-hydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione;hydrochloride](/img/structure/B12415720.png)


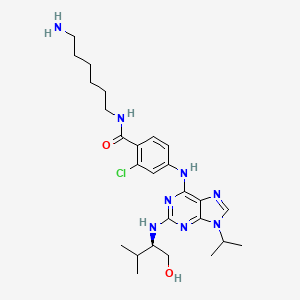

![N-[4-[4-(3-cyanophenyl)piperazin-1-yl]butyl]-4-thiophen-3-ylbenzamide](/img/structure/B12415753.png)
